molecular formula C24H18F3N5O2S B11427534 3-Fluoro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Fluoro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11427534
M. Wt: 497.5 g/mol
InChI Key: ACWCQMKNYFCPCZ-UHFFFAOYSA-N
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Description

3-Fluoro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound featuring multiple functional groups, including fluorophenyl, carbamoyl, sulfanyl, and triazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as 4-fluorophenylhydrazine, the triazole ring is formed through a cyclization reaction with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.

    Carbamoylation: The carbamoyl group is added using a carbamoyl chloride reagent in the presence of a base to neutralize the generated acid.

    Final Coupling: The final step involves coupling the triazole intermediate with 3-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and binding affinities due to its unique structure.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing inhibitors targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may inhibit enzyme activity by binding to the active site, blocking substrate access. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Fluoro-N-{[4-(4-fluorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its combination of multiple functional groups, which can confer distinct chemical and biological properties. The presence of the triazole ring, in particular, can enhance its stability and binding interactions in biological systems.

Properties

Molecular Formula

C24H18F3N5O2S

Molecular Weight

497.5 g/mol

IUPAC Name

3-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H18F3N5O2S/c25-16-8-10-18(11-9-16)32-21(13-28-23(34)15-4-3-5-17(26)12-15)30-31-24(32)35-14-22(33)29-20-7-2-1-6-19(20)27/h1-12H,13-14H2,(H,28,34)(H,29,33)

InChI Key

ACWCQMKNYFCPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F)F

Origin of Product

United States

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